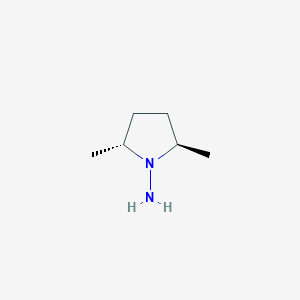
(2R,5R)-2,5-Dimethylpyrrolidin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5R)-2,5-Dimethylpyrrolidin-1-amine is a chiral amine with the molecular formula C6H13N. This compound is notable for its two chiral centers, which give it specific stereochemical properties. It is used in various chemical reactions and has applications in different fields, including pharmaceuticals and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2,5-Dimethylpyrrolidin-1-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a pyrrolidine derivative, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize biocatalysts or chiral auxiliaries to achieve high enantioselectivity. The use of membrane reactors and other advanced technologies can further improve the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2R,5R)-2,5-Dimethylpyrrolidin-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: It can be reduced to form secondary amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but often include controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield imines, reduction may produce secondary amines, and substitution reactions can result in various alkylated derivatives .
Aplicaciones Científicas De Investigación
(2R,5R)-2,5-Dimethylpyrrolidin-1-amine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of (2R,5R)-2,5-Dimethylpyrrolidin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. It may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- (2R,5R)-Bis(hydroxymethyl)-(3R,4R)-dihydroxypyrrolidine
- (2R,5R)-2,5-Diphenylpyrrolidine
Uniqueness
(2R,5R)-2,5-Dimethylpyrrolidin-1-amine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in synthesis and research .
Propiedades
Número CAS |
834880-35-2 |
|---|---|
Fórmula molecular |
C6H14N2 |
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
(2R,5R)-2,5-dimethylpyrrolidin-1-amine |
InChI |
InChI=1S/C6H14N2/c1-5-3-4-6(2)8(5)7/h5-6H,3-4,7H2,1-2H3/t5-,6-/m1/s1 |
Clave InChI |
JAOYAXFZIAGXFI-PHDIDXHHSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H](N1N)C |
SMILES canónico |
CC1CCC(N1N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



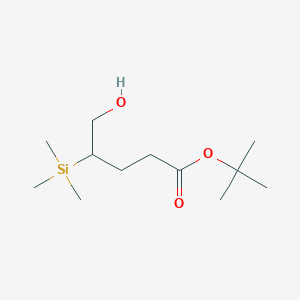
![2-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185308.png)
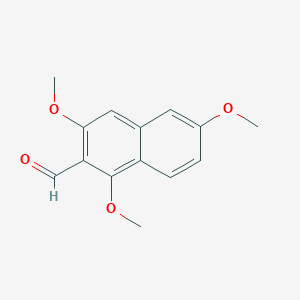


![9-Bromo-6-[(morpholin-4-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B14185328.png)
![Urea, N-(2-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B14185331.png)
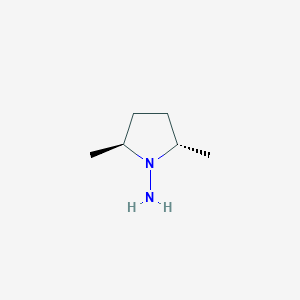
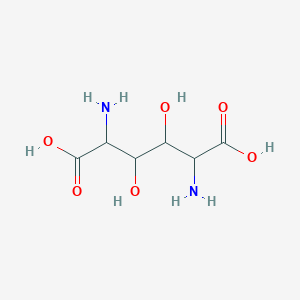

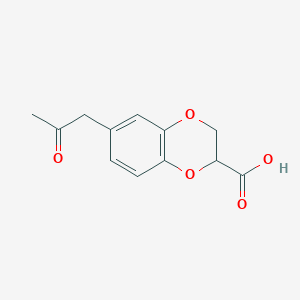
![2-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B14185350.png)

